molecular formula C22H21BrF2N4OS B2432097 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide CAS No. 1189646-79-4

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide

Cat. No. B2432097
CAS RN: 1189646-79-4
M. Wt: 507.4
InChI Key: LPDHVCZDQLJGTQ-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H21BrF2N4OS and its molecular weight is 507.4. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization and Therapeutic Potential

Compounds with structural similarities to the specified chemical have been explored for their pharmacological properties, including acting as agonists or antagonists to specific receptors. For instance, derivatives of 1,3,8-triazaspiro[4.5]decan-4-ones have shown high affinity for the human ORL1 receptor, exhibiting potential as full agonists in biochemical assays, suggesting their utility in pain management and neurological disorders (Röver et al., 2000). Similarly, compounds like 2-methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) have been identified as novel κ-opioid receptor (KOR) antagonists, highlighting their potential in treating depression and addiction disorders (Grimwood et al., 2011).

Anticancer and Antidiabetic Applications

The synthesis and evaluation of new derivatives have shown significant anticancer and antidiabetic activities, indicating the versatility of spiro and thiazolidinone scaffolds in developing therapeutic agents. For example, spirothiazolidines and their derivatives have demonstrated considerable anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as potential as alpha-amylase and alpha-glucosidase inhibitors (Flefel et al., 2019).

Antiviral and Antimicrobial Properties

New series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have been synthesized and evaluated for their antiviral activity, showing strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020). This highlights the potential of such compounds in addressing infectious diseases.

Synthetic Methodologies and Chemical Properties

Research has also focused on developing synthetic methodologies for compounds with similar structures, exploring their spectroscopic properties and reactivity towards various nucleophiles. Studies such as the synthesis of difluoro(trimethylsilyl)acetamides from chlorodifluoroacetamides via electrochemical silylation illustrate the chemical versatility and potential for further derivatization of similar compounds (Bordeau et al., 2006).

properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrF2N4OS/c1-29-10-8-22(9-11-29)27-20(14-2-4-15(23)5-3-14)21(28-22)31-13-19(30)26-18-12-16(24)6-7-17(18)25/h2-7,12H,8-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDHVCZDQLJGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide

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